(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride
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Overview
Description
(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride is a synthetic steroid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Conversion of a hydroxyl group to an amino group.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:
Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.
Purification: Techniques such as crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, such as changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other steroid derivatives such as:
Pregnanediol: A metabolite of progesterone.
Allopregnanolone: A neurosteroid with anxiolytic properties.
5-alpha-Dihydroprogesterone: A potent progestogen.
Uniqueness
(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with steroid receptors and modulate their activity sets it apart from other similar compounds.
Properties
CAS No. |
82858-42-2 |
---|---|
Molecular Formula |
C21H38ClNO2 |
Molecular Weight |
372.0 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-3-amino-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol;hydrochloride |
InChI |
InChI=1S/C21H37NO2.ClH/c1-13(23)21(24)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3;/h13-18,23-24H,4-12,22H2,1-3H3;1H/t13-,14-,15+,16+,17-,18-,19-,20-,21-;/m0./s1 |
InChI Key |
GDUQSNQCQDAVMO-FAZAZBGPSA-N |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O)O.Cl |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O)O.Cl |
Origin of Product |
United States |
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